3-(4-Bromophenyl)-5-methyl-1,2-oxazole
Overview
Description
3-(4-Bromophenyl)-5-methyl-1,2-oxazole is a heterocyclic compound that features a bromophenyl group attached to an oxazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the bromine atom and the oxazole ring imparts unique chemical properties, making it a valuable building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole typically involves the cyclization of appropriate precursors. One common method is the [3 + 2] cycloaddition reaction between nitrile oxides and alkenes. For instance, the reaction between 4-bromobenzonitrile oxide and 2-methylpropenal under controlled conditions can yield the desired oxazole compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromophenyl)-5-methyl-1,2-oxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The oxazole ring can be oxidized under specific conditions to form oxazole derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Oxidation: Oxidizing agents like manganese dioxide or potassium permanganate can be employed.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution: Products with various substituents replacing the bromine atom.
Oxidation: Oxidized oxazole derivatives.
Coupling: Biaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
3-(4-Bromophenyl)-5-methyl-1,2-oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound can be used in the development of liquid crystal materials and polymers with unique optical properties.
Biological Studies: It can be employed in the study of enzyme inhibitors and receptor modulators due to its structural features.
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-5-methyl-1,2-oxazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The bromophenyl group and the oxazole ring can interact with various molecular targets, influencing biological pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound has a hydroxyphenyl group instead of a methyl group, which can alter its chemical properties and applications.
3-(4-Bromophenyl)-5-methylisoxazole:
Uniqueness
3-(4-Bromophenyl)-5-methyl-1,2-oxazole is unique due to the presence of both the bromophenyl group and the oxazole ring This combination imparts distinct chemical properties, making it a versatile building block for various synthetic applications
Properties
IUPAC Name |
3-(4-bromophenyl)-5-methyl-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-7-6-10(12-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBXSXZAYKLYTJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00624205 | |
Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21262-87-3 | |
Record name | 3-(4-Bromophenyl)-5-methyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00624205 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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